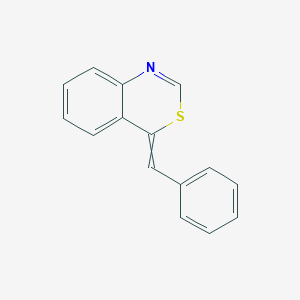

4-Benzylidene-4H-3,1-benzothiazine

Description

Structure

3D Structure

Properties

CAS No. |

647025-75-0 |

|---|---|

Molecular Formula |

C15H11NS |

Molecular Weight |

237.32 g/mol |

IUPAC Name |

4-benzylidene-3,1-benzothiazine |

InChI |

InChI=1S/C15H11NS/c1-2-6-12(7-3-1)10-15-13-8-4-5-9-14(13)16-11-17-15/h1-11H |

InChI Key |

LNVURSUADMHHKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3N=CS2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 Benzylidene 4h 3,1 Benzothiazine Derivatives

Functional Group Interconversions on the Benzylidene Moiety

The exocyclic double bond of the benzylidene group in 4-benzylidene-4H-3,1-benzothiazine derivatives represents a key site for functional group interconversions. While direct transformations on the pre-formed parent compound are not extensively documented in the literature, the reactivity of this moiety can be inferred from the general chemistry of α,β-unsaturated systems and related heterocyclic compounds.

Potential transformations could include oxidation reactions such as ozonolysis, which would cleave the double bond to yield a ketone at the 4-position of the benzothiazine ring and benzaldehyde. Dihydroxylation, using reagents like osmium tetroxide, could lead to the formation of a diol, while epoxidation with peroxy acids would yield a spirocyclic oxirane. These transformations would provide valuable intermediates for further synthetic manipulations, allowing for the introduction of diverse functionalities.

Reactions Involving the Heterocyclic Ring System

The reactivity of the 4H-3,1-benzothiazine ring system is multifaceted, allowing for modifications at various positions through alkylation, arylation, and more complex transformations like ring-opening, rearrangements, and tandem reactions.

Alkylation and Arylation Reactions

Alkylation and arylation reactions on this compound derivatives can occur at different sites, primarily at the nitrogen atom of the thiazine (B8601807) ring or, in the case of thione derivatives, at the exocyclic sulfur atom.

Successive treatment of 4-(Z)-(halomethylidene)-1,4-dihydro-2H-3,1-benzothiazine-2-thiones with sodium hydride and alkyl halides leads to the formation of 2-(alkylsulfanyl)-4-(Z)-(halomethylidene)-4H-3,1-benzothiazines. clockss.org This demonstrates the susceptibility of the thione form to S-alkylation.

A study on related 2H-1,4-benzothiazin-3(4H)-one derivatives has shown that N-alkylation can be achieved using propargyl bromide under phase transfer catalysis conditions, with tetra-n-butylammonium bromide (TBAB) as the catalyst and potassium carbonate as the base. nih.gov While this is a different isomer, it highlights a common reactivity pattern for the nitrogen atom within the benzothiazine core.

The following table summarizes representative alkylation reactions on related benzothiazine systems:

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 4-(Z)-(chloromethylidene)-6-methoxy-1,4-dihydro-2H-3,1-benzothiazine-2-thione | 1. NaH 2. CH3I | 2-(Methylsulfanyl)-4-(Z)-(chloromethylidene)-6-methoxy-4H-3,1-benzothiazine | - | clockss.org |

| (Z)-2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one | Propargyl bromide, K2CO3, TBAB | (2Z)-2-Benzylidene-4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one | 90 | nih.gov |

| (Z)-2-(4-Chlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one | Propargyl bromide, K2CO3, TBAB | (Z)-2-(4-Chlorobenzylidene)-4-(prop-2-ynyl)-2H-1,4-benzothiazin-3-one | 88 | nih.gov |

Ring Opening and Rearrangement Processes

The benzothiazine ring system can undergo ring opening and rearrangement reactions under specific conditions, leading to the formation of new heterocyclic structures.

One notable rearrangement involves the conversion of 2-isothiocyano triarylmethanes in the presence of aluminum chloride to yield 2,4-diaryl-4H-3,1-benzothiazines through an aromatic ring transfer. beilstein-journals.org This type of transformation highlights the potential for skeletal reorganization within the benzothiazine framework.

Furthermore, the hydrolysis of related 2,1-benzothiazine derivatives has been studied. For instance, the hydrolysis of alkyl 1-R-4-hydroxy-2,2-dioxo-1Н-2λ⁶,1-benzothiazine-3-carboxylates in an acidic medium leads to decarboxylation, while under alkaline conditions, prolonged reaction times can result in the destruction of the thiazine ring itself. researchgate.net This indicates that the stability of the benzothiazine ring is pH-dependent and can be susceptible to nucleophilic attack leading to ring cleavage.

Tandem Reactions and Cascade Sequences

Tandem and cascade reactions provide an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation. Several such strategies have been developed for the construction of the 4H-3,1-benzothiazine core.

A notable example is the sequential Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution reaction. beilstein-journals.orgnih.gov This multi-step, one-pot process allows for the synthesis of polysubstituted 4H-3,1-benzothiazines from readily available starting materials. beilstein-journals.orgnih.gov The sequence involves an initial Passerini three-component reaction, followed by a Staudinger reaction to form an iminophosphorane. An subsequent aza-Wittig reaction with carbon disulfide generates an isothiocyanate, which, after reaction with a secondary amine and intramolecular cyclization, yields the final 4H-3,1-benzothiazine product. beilstein-journals.orgnih.gov

Another efficient method involves the reaction of 2-alkynylbenzenamines with carbon disulfide catalyzed by silver nitrate (B79036), which proceeds via a tandem reaction to form this compound-2-thione derivatives. clockss.org

The table below outlines a tandem reaction sequence for the synthesis of 4H-3,1-benzothiazines:

| Reaction Sequence | Starting Materials | Reagents | Product | Overall Yield (%) | Reference |

| Passerini/Staudinger/ aza-Wittig/addition/ nucleophilic substitution | 2-Azidobenzaldehyde, Benzoic acid, tert-Butyl isocyanide, Diethylamine | 1. PPh3 2. CS2 3. K2CO3 | 2-(Diethylamino)-4-phenyl-4H-3,1-benzothiazine | 73 | beilstein-journals.orgnih.gov |

Tautomerism and Isomerization Phenomena

This compound derivatives can exhibit both tautomerism, involving the migration of a proton, and geometric isomerization around the exocyclic double bond.

Solution-State vs. Solid-State Tautomeric Forms

In derivatives containing a thione group at the 2-position, thione-thiol tautomerism is possible. For instance, 4-(halomethylidene)-1,4-dihydro-2H-3,1-benzothiazine-2-thiones have been shown by spectral data (IR, ¹H NMR, and ¹³C NMR) to exist predominantly in the 1,4-dihydro-2H-3,1-benzothiazine-2-thione form in solution, as evidenced by the presence of N-H and C=S stretching frequencies in the IR spectrum and corresponding signals in the NMR spectra. clockss.org However, in the solid state, the tautomeric equilibrium can be influenced by crystal packing forces, potentially favoring one form over the other.

The benzylidene group itself introduces the possibility of (E) and (Z) geometric isomers. The synthesis of this compound-2-thione derivatives through a silver nitrate-catalyzed reaction of 2-(arylethynyl)benzenamines with carbon disulfide can yield both (E) and (Z) isomers. clockss.org The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the substituents. NMR spectroscopy is a powerful tool for distinguishing between these isomers in solution, based on the chemical shifts of the vinylic proton and the protons of the benzylidene ring, which are influenced by the anisotropic effect of the heterocyclic ring. nih.gov

The study of tautomerism and isomerization is crucial for understanding the reactivity and biological activity of these compounds, as different forms may exhibit distinct chemical and physical properties.

| Compound Class | Tautomeric/Isomeric Forms | Method of Study | Key Findings | Reference |

| 4-(Halomethylidene)-1,4-dihydro-2H-3,1-benzothiazine-2-thiones | Thione vs. Thiol | IR, ¹H NMR, ¹³C NMR | Predominantly exists as the thione form in solution. | clockss.org |

| This compound-2-thiones | (E) vs. (Z) isomers | Synthesis | Both isomers can be formed in synthesis. | clockss.org |

| (Z)-2-Benzylidene-4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one | Geometric Isomer | ¹H NMR, ¹³C NMR, X-ray crystallography | Structure confirmed as the (Z)-isomer. | nih.gov |

Experimental Characterization of Tautomers

The existence of tautomers in derivatives of this compound has been a subject of spectroscopic investigation. While direct and extensive studies on the benzylidene derivatives themselves are limited in publicly available literature, valuable insights can be drawn from closely related analogues, particularly the 4-(halomethylidene)-1,4-dihydro-2H-3,1-benzothiazine-2-thiones. These compounds provide a strong model for understanding the tautomeric equilibrium in the broader class of 4-substituted-4H-3,1-benzothiazines.

The stereoselective synthesis of (4Z)-2-alkyl-4-benzylidene-4H-1,3-benzothiazines has also been reported, indicating the stability and isolability of specific geometric isomers, which is a closely related structural aspect.

Spectroscopic Evidence

The experimental characterization of the tautomeric forms relies heavily on spectroscopic techniques that can distinguish between the key functional groups present in each tautomer.

Infrared (IR) Spectroscopy:

The IR spectra of the synthesized 4-(halomethylidene) derivatives consistently display absorption bands characteristic of the thione tautomer. clockss.org Specifically, the presence of a distinct absorption around 3160 cm⁻¹ is attributed to the N-H stretching vibration, a feature unique to the 1,4-dihydro-2H-3,1-benzothiazine-2-thione structure. clockss.org Furthermore, a strong absorption band observed near 1020 cm⁻¹ is assigned to the C=S (thiocarbonyl) stretching vibration, providing further evidence for the thione form. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H and ¹³C NMR spectroscopy have been instrumental in elucidating the tautomeric structure. In the ¹H NMR spectra of the 4-(halomethylidene) derivatives, a signal appearing in the downfield region of δ 11.5–13.0 ppm is assigned to the NH proton. clockss.org The presence and chemical shift of this proton are indicative of the N-H bond in the thione tautomer.

The ¹³C NMR spectra provide even more conclusive evidence. A resonance observed in the range of δ 184–187 ppm is characteristic of a thiocarbonyl carbon (C=S), unequivocally confirming the presence of the 1,4-dihydro-2H-3,1-benzothiazine-2-thione structure. clockss.org

The following table summarizes the key spectroscopic data that supports the existence of the thione tautomer in these related benzothiazine derivatives.

| Spectroscopic Technique | Key Observation | Interpretation |

| Infrared (IR) | Absorption at ~3160 cm⁻¹ | N-H stretching vibration |

| Absorption at ~1020 cm⁻¹ | C=S stretching vibration | |

| ¹H NMR | Signal at δ 11.5–13.0 ppm | NH proton |

| ¹³C NMR | Signal at δ 184–187 ppm | C=S (thiocarbonyl) carbon |

Data derived from studies on 4-(Z)-(halomethylidene)-1,4-dihydro-2H-3,1-benzothiazine-2-thiones. clockss.org

While these findings are based on closely related analogues, they provide a robust framework for understanding the tautomeric behavior of this compound derivatives. The electron-withdrawing or -donating nature of the substituents on the benzylidene ring could potentially influence the position of the tautomeric equilibrium, a subject that warrants further detailed investigation for this specific subclass of compounds. The experimental data strongly suggests that the thione tautomer is a significant and likely predominant species in solution for this family of heterocyclic compounds.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Benzylidene 4h 3,1 Benzothiazine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 4-Benzylidene-4H-3,1-benzothiazine, both ¹H and ¹³C NMR are indispensable tools.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectra of this compound derivatives provide crucial information about the proton framework of the molecule. For instance, in a series of related 4-(Z)-(halomethylidene)-1,4-dihydro-2H-3,1-benzothiazine-2-thiones, the proton signals for the NH group are typically observed in the downfield region of δ 11.5–13.0 ppm. clockss.org The chemical shifts of the aromatic protons on the benzothiazine core and the benzylidene moiety are also diagnostic, appearing in the range of δ 6.5-8.0 ppm, with their multiplicity and coupling constants revealing their substitution patterns.

¹³C NMR Chemical Shift Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides insights into the carbon skeleton. In 4-(Z)-(halomethylidene)-1,4-dihydro-2H-3,1-benzothiazine-2-thiones, the thiocarbonyl (C=S) carbon exhibits a characteristic signal in the range of δ 184–187 ppm. clockss.org The carbons of the aromatic rings and the exocyclic double bond also show distinct resonances that are sensitive to the electronic effects of various substituents.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the structural analysis of this compound derivatives, FT-IR spectra can confirm the presence of key vibrational modes. For example, in 4-(Z)-(halomethylidene)-1,4-dihydro-2H-3,1-benzothiazine-2-thiones, characteristic absorption bands are observed for the N-H stretching vibration around 3160 cm⁻¹ and the C=S stretching vibration at approximately 1020 cm⁻¹. clockss.org

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, offering a three-dimensional map of the atomic arrangement within the crystal lattice. This technique is invaluable for confirming molecular geometry, connectivity, and, crucially, the stereochemistry of the molecule.

Investigation of Inter- and Intra-molecular Interactions

Crystallographic studies on derivatives of this compound reveal key insights into their molecular conformation and packing in the solid state. For instance, in (Z)-2-benzylidene-4-methyl-2H-benzo[b] nih.goveurjchem.comthiazin-3(4H)-one, the 1,4-thiazine ring adopts a screw-boat conformation. nih.gov A notable intramolecular feature is the significant twist in the molecule, evidenced by the dihedral angle of 58.95 (9)° between the plane of the fused benzene (B151609) ring and the pendent phenyl ring. nih.gov In the crystal structure, molecules form inversion dimers through pairs of C—H⋯O hydrogen bonds. nih.gov

Similarly, the derivative (2Z)-2-benzylidene-4-(prop-2-yn-1-yl)-2H-1,4-benzothiazin-3(4H)-one also displays a distorted screw-boat conformation in its six-membered heterocycle. nih.gov A key intramolecular detail is the orientation of the prop-2-yn-1-yl chain, which is nearly perpendicular to the mean plane of the benzothiazine core, with a C—N—C—C torsion angle of 86.5 (2)°. nih.gov The dihedral angle between the two benzene rings in this molecule is 47.53 (12)°. nih.gov Unlike the previously mentioned derivative, no specific intermolecular interactions were reported in its crystal packing. nih.gov

The investigation of inter- and intramolecular interactions is crucial for understanding the structure-property relationships in these compounds. Hirshfeld surface analysis is another powerful tool employed to study these interactions in benzothiazine derivatives. eurjchem.com

Interactive Table: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| (Z)-2-benzylidene-4-methyl-2H-benzo[b] nih.goveurjchem.comthiazin-3(4H)-one | Monoclinic | P2₁/c | 9.1497(3) | 14.7052(5) | 10.0037(3) | 97.051(1) | 1335.80(7) | 4 |

| (2Z)-2-benzylidene-4-(prop-2-yn-1-yl)-2H-1,4-benzothiazin-3(4H)-one | Orthorhombic | Pbca | 9.0254(13) | 7.7388(12) | 42.488(7) | - | 2967.6(8) | 8 |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight of synthesized compounds. For various 4H-1,4-benzothiazine derivatives, mass spectral data provides essential evidence for their structural elucidation. For example, the molecular ion peak (M+) for ethyl-3-trifluoromethyl-6,8-dimethyl-4H-1,4-benzothiazine-2-carboxylate was observed at m/z 349, confirming its molecular weight. researchgate.net Similarly, another derivative showed a molecular ion peak at m/z 373. researchgate.net In a different study, the molecular weight of 2-(2´,4´-dimethoxybenzoyl)-3,6,8-trimethyl-4H-1,4-benzothiazine was confirmed by its molecular ion peak at m/z 263. researchgate.net This technique is consistently used alongside other spectral methods for the comprehensive characterization of new benzothiazine compounds. nih.govnih.gov

Interactive Table: Mass Spectrometry Data for Benzothiazine Derivatives

| Compound | Molecular Weight ( g/mol ) | Observed m/z (M+) |

| Ethyl-3-trifluoromethyl-6,8-dimethyl-4H-1,4-benzothiazine-2-carboxylate | 349.35 | 349 |

| Derivative from the same study | - | 373 |

| 2-(2´,4´-Dimethoxybenzoyl)-3,6,8-trimethyl-4H-1,4-benzothiazine | 263.34 | 263 |

Ultraviolet-Visible and Fluorescence Spectroscopy for Photophysical Characterization

The photophysical properties of benzothiazine derivatives are of great interest, particularly their absorption and emission characteristics, which are foundational for applications in materials science and as fluorescent probes. researchgate.netnih.gov The 1,4-benzothiazine scaffold is a key chromophore that contributes to the unique spectroscopic features of these molecules. researchgate.netnih.gov

Studies on pheomelanins, which contain benzothiazine-related structural units, show characteristic UV-Vis absorption spectra. nih.gov At a pH of 7.4, these natural pigments exhibit a defined maximum around 305 nm and a monotonic decrease in absorption from 350 to 550 nm. nih.gov These features are attributed to structural motifs like 3-oxo-3,4-dihydrobenzothiazine (λmax 299 nm) and benzothiazole (B30560) (λmax 303 nm). nih.gov

Synthetic benzothiazine derivatives also exhibit interesting photophysical behaviors. rsc.org Some derivatives are fluorescent under UV light, and their properties, such as solid-state emission and solvatochromism, have been investigated. researchgate.net The conjugation of the 1,4-benzothiazine moiety with other chromophoric units can lead to highly π-electron-delocalized systems with distinct chromophoric and fluorometric properties. nih.gov Preliminary photophysical studies of mixed melanoids containing benzothiazine subunits have shown a red-shift in UV absorbance (from ~280 nm to 360 nm) due to extended conjugation, and these compounds also exhibit fluorescence. umaine.edu The introduction of electron-donating groups like dimethylamine (B145610) and methoxy (B1213986) can "switch on" fluorescence emission, likely by activating radiative relaxation processes. researchgate.net

Interactive Table: Photophysical Data for Benzothiazine-Related Compounds

| Compound/System | λmax (nm) | Emission Properties |

| Pheomelanins (pH 7.4) | ~305 | - |

| 3-Oxo-3,4-dihydrobenzothiazine | 299 | - |

| Benzothiazole | 303 | - |

| Mixed Melanoids (with Benzothiazine) | ~360 | Fluorescent |

Theoretical and Computational Investigations of 4 Benzylidene 4h 3,1 Benzothiazine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict a wide array of molecular properties with high accuracy. For the benzothiazine scaffold, DFT calculations, often using the B3LYP functional with basis sets like 6-311G**, are employed to elucidate its characteristics. nih.gov

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

For benzothiazine derivatives, DFT calculations reveal key structural features. For instance, in analogs like 4-(4-bromo-benzyl)-4H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one, the planarity of certain moieties and the specific torsion angles are determined. nih.gov The optimized geometry shows that the styrylaryl parts in similar structures are often planar, indicating strong conjugation. scispace.com In related indoline (B122111) derivatives, the dihedral angle between donor and acceptor parts of the molecule is a critical parameter; a smaller angle suggests better conjugation. scispace.com

Below is a table of representative optimized geometric parameters for a related benzothiazine derivative, calculated using DFT methods.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.22 Å |

| C-N | 1.38 Å | |

| C-S | 1.78 Å | |

| C=C (benzylidene) | 1.35 Å | |

| Bond Angle | C-N-C | 125.4° |

| C-S-C | 101.2° | |

| N-C=O | 122.1° | |

| Note: Data is representative of typical benzothiazine structures as found in computational literature. |

Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net

A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. DFT calculations are used to compute these energy levels. For benzothiazine derivatives, the HOMO is typically localized on the electron-rich benzothiazine ring system and the sulfur atom, while the LUMO is often delocalized over the benzylidene substituent and the carbonyl group, if present. scispace.com

Table 2: Frontier Orbital Energies and Energy Gap

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazine Analog 1 | -5.74 | -3.23 | 2.51 |

| Benzothiazine Analog 2 | -6.15 | -2.45 | 3.70 |

| Note: Values are illustrative based on DFT calculations for related heterocyclic compounds. nih.govscispace.com |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution around a molecule. researchgate.net They are valuable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For benzothiazine derivatives, MEP analysis typically shows negative potential localized around the nitrogen and sulfur heteroatoms and any carbonyl oxygen atoms due to their high electronegativity. researchgate.net The hydrogen atoms of the aromatic rings generally exhibit a positive electrostatic potential. researchgate.net

Reactivity Descriptors

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using Koopmans' theorem approximations within the framework of DFT. nih.gov

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. S = 1 / η

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. ω = (μ)2 / (2η), where μ is the chemical potential (μ ≈ -(I + A) / 2).

Studies on compounds like 4-(4-bromo-benzyl)-4H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one show that these descriptors can effectively predict and rationalize the observed chemical behavior and biological activity. nih.gov

Table 3: Calculated Global Reactivity Descriptors (eV)

| Descriptor | Formula | Value (Representative) |

| Ionization Potential (I) | -EHOMO | 6.15 |

| Electron Affinity (A) | -ELUMO | 2.45 |

| Chemical Hardness (η) | (I - A) / 2 | 1.85 |

| Chemical Softness (S) | 1 / η | 0.54 |

| Electrophilicity Index (ω) | μ2 / 2η | 4.43 |

| Note: Values are calculated based on the representative energy levels from Table 2. nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict NMR chemical shifts (¹H and ¹³C). nih.gov These predictions serve as a powerful tool to validate experimentally determined structures. By comparing the calculated chemical shifts with experimental spectra, one can confirm the proposed molecular structure and stereochemistry. nrel.gov

The accuracy of these predictions can be very high, with root mean square errors (RMSEs) often falling within 0.2–0.4 ppm for ¹H shifts and around 1.5 ppm for ¹³C shifts when using appropriate functionals and basis sets. nrel.govmdpi.com For complex molecules, computational NMR predictions are invaluable for assigning specific resonances that may be ambiguous in experimental data alone. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing a dynamic picture of conformational changes and intermolecular interactions. nih.gov

For bioactive molecules like benzothiazine derivatives, MD simulations are often used to understand how they bind to biological targets, such as enzyme active sites or receptors. For example, a study on a novel 1,4-benzothiazine-3-one derivative involved MD simulations to investigate its binding orientation and stability within GABA-Aergic receptors. nih.gov Such simulations can confirm the stability of docking poses and reveal key interactions, like hydrogen bonds or hydrophobic contacts, that are crucial for the molecule's biological function. These simulations often show that the ligand remains stably bound within the target's active site throughout the simulation period, validating the results from molecular docking studies. nih.gov

Conformational Dynamics of the Benzothiazine Scaffold

The 4H-3,1-benzothiazine scaffold, which forms the core of the title compound, is not a planar structure. Its conformational dynamics are largely dictated by the puckering of the six-membered thiazine (B8601807) ring. Computational studies on related 1,4-benzothiazine derivatives have shown that this ring typically adopts non-planar conformations to minimize steric strain.

Ligand-Target Interaction Dynamics (e.g., Enzyme Binding)

While specific molecular dynamics studies on 4-Benzylidene-4H-3,1-benzothiazine are not extensively documented in publicly available literature, the broader class of benzothiazine and benzylidene derivatives has been investigated for their potential as enzyme inhibitors. These studies provide a framework for understanding how this compound might interact with biological targets.

For example, benzylidene derivatives have been identified as potent inhibitors of spleen tyrosine kinase (Syk), a target for the treatment of rheumatoid arthritis. nih.gov Molecular docking simulations of these inhibitors revealed key interactions within the enzyme's active site. Similarly, derivatives of benzothiazole (B30560) have been studied as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Docking and molecular dynamics analyses of these compounds highlighted their ability to form stable interactions with critical amino acid residues in the enzyme's binding pocket. nih.gov

In another study, benzylidene derivatives were evaluated as inhibitors of carbonic anhydrase-II (CA-II). elsevierpure.com In silico modeling was used to understand the molecular basis of their interaction with the enzyme's key residues. elsevierpure.com For a series of benzylidene-3-methyl-2-thioxothiazolidin-4-one analogs, which share structural similarities with the title compound, docking simulations indicated that they could bind to both the active and allosteric sites of tyrosinase with high affinity. nih.gov

These examples suggest that this compound, with its combination of a benzothiazine core and a benzylidene substituent, has the potential to interact with various enzyme active sites through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific dynamics of this interaction would depend on the topology and amino acid composition of the target protein's binding site.

In Silico Predictions of Molecular Properties

Computational methods are also employed to predict various molecular properties of this compound, offering insights into its behavior in different environments and its potential applications.

Adsorption Characteristics (e.g., Corrosion Inhibition Mechanisms)

Derivatives of benzothiazine have been investigated as corrosion inhibitors for metals, particularly steel, in acidic environments. Theoretical studies, often in conjunction with experimental work, have elucidated the mechanism of their protective action. The corrosion inhibition performance of (Z)-2-benzylidene-2H-1,4-benzothiazin-3(4H)-one, a compound closely related to the title molecule, has been studied in detail.

The inhibitory action of these organic compounds is attributed to their adsorption onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. jetir.org The efficiency of this adsorption depends on the molecular structure and electronic properties of the inhibitor. The presence of heteroatoms like nitrogen and sulfur, as well as π-electrons from the aromatic rings in this compound, are key features that facilitate this adsorption.

Computational studies have shown that the adsorption of benzothiazine derivatives on steel surfaces is consistent with the Langmuir adsorption isotherm . researchgate.net This model implies the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is often a combination of physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the d-orbitals of the metal atoms.

| Inhibitor Concentration | Inhibition Efficiency (%) |

| Low | Moderate |

| High | High (up to 99%) |

The inhibition efficiency of these compounds is found to increase with their concentration, as a higher concentration leads to greater surface coverage. researchgate.net

Structural Activity Relationship (SAR) Derivation

Structural Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or other properties. For the this compound family, SAR can be derived from studies on related series of compounds.

For instance, in the development of benzylidene derivatives as Syk inhibitors, SAR analysis indicated that the nature and position of substituents on the aromatic rings are crucial for inhibitory potency. nih.gov Similarly, multivariate SAR studies on benzothiazolinone (B8138533) derivatives have shown that the addition of certain substituents, such as fluoro (F) and methoxy (B1213986) (OCH3) groups, to the main ring system, as well as modifications to other parts of the molecule, can significantly alter the biological activity. researchgate.net

A Quantitative Structure-Activity Relationship (QSAR) study on benzylidene hydrazine (B178648) benzamide (B126) derivatives as anticancer agents against human lung cancer cell lines resulted in a predictive equation. unair.ac.id This equation correlated the anticancer activity with descriptors like Log S (solubility), rerank score (a docking parameter), and molar refractivity (MR), highlighting the importance of these physicochemical properties. unair.ac.id

These findings suggest that the biological and chemical properties of this compound could be systematically tuned by introducing various functional groups onto its benzylidene or benzothiazine rings. Such modifications would alter its electronic properties, hydrophobicity, and steric profile, thereby influencing its interactions with molecular targets or surfaces.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can gain a detailed understanding of how molecules pack together and the nature of the forces holding them.

The most significant contributions to the crystal packing were from van der Waals interactions, particularly H···H contacts, which accounted for a large portion of the Hirshfeld surface. nih.gov This is expected for molecules with a significant number of hydrogen atoms on their periphery. Other important interactions included C···H/H···C, Cl···H/H···Cl, O···H/H···O, and S···H/H···S contacts. The red spots on the d_norm surface, a map of normalized contact distances, indicated the presence of close intermolecular contacts, primarily associated with hydrogen bonding. nih.gov

Table of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Benzylidene Benzothiazine Derivative nih.gov

| Type of Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 44.7 |

| C···H/H···C | 23.7 |

| Cl···H/H···Cl | 18.9 |

| O···H/H···O | 5.0 |

| S···H/H···S | 4.8 |

These results highlight that the crystal structure of this class of compounds is stabilized by a network of hydrogen bonds and van der Waals forces. nih.gov The analysis provides a quantitative fingerprint of the intermolecular environment, which is crucial for understanding the solid-state properties of the material.

Mechanistic Studies and Targeted Applications of 4 Benzylidene 4h 3,1 Benzothiazine in Chemical and Biological Research Excluding Clinical Human Trials

Role in Material Science Applications

While the primary focus of research on 4-Benzylidene-4H-3,1-benzothiazine derivatives has been on their pharmacological potential, their unique chemical structures also lend them to applications in material science. The core structure, 1,4-benzothiazine, is recognized for its industrial utility, serving as a basis for agents used in material stabilization. nih.gov The conversion of the sulfide (B99878) linkage in the benzothiazine ring to a sulfone (4H-1,4-benzothiazine-1,1-dioxides) has been a subject of study to understand the oxidation behavior and the resulting changes in the molecule's properties, which is relevant for the development of new materials. researchgate.netresearchgate.net However, specific applications of this compound in recording materials are not extensively detailed in the current body of scientific literature.

Applications in Agrochemical and Dye Industries

The versatile 1,4-benzothiazine framework is a key component in the development of various industrial products, including those for the agricultural sector. nih.gov The inherent biological activity of these compounds makes them candidates for the development of novel herbicides. nih.gov In the dye industry, the chromophoric nature of the extended aromatic system in derivatives of 1,4-benzothiazine suggests their potential as coloring agents. nih.gov However, specific details regarding the large-scale industrial use of this compound in these sectors are not widely documented.

Mechanistic Insights into Biological Activities (In Vitro and Computational Focus)

The scientific community has shown significant interest in the biological activities of this compound and its analogs. Research has delved into the mechanisms underlying its antimicrobial, antifungal, anticancer, and neuroprotective effects.

Derivatives of the core benzothiazine structure have demonstrated notable antimicrobial properties. The mechanism of action is often multifaceted, involving the inhibition of essential bacterial processes and the disruption of bacterial community behaviors. One key mechanism is the inhibition of biofilm formation. umz.ac.irumz.ac.irnih.gov Biofilms are communities of bacteria encased in a protective matrix, which contributes significantly to antibiotic resistance. umz.ac.irnih.gov

Studies on related heterocyclic compounds, such as 5-benzylidene-4-oxazolidinones, have shown that these molecules can inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) in a dose-dependent manner. nih.gov For instance, certain derivatives can achieve up to 89% inhibition of biofilm formation with IC50 values as low as 0.78 μM. nih.gov The mechanism for this activity is linked to the presence of electron-withdrawing substituents on the benzylidene moiety. nih.gov

Furthermore, some antimicrobial compounds derived from natural sources have been shown to modulate bacterial resistance through the inhibition of efflux pumps. mdpi.com These pumps are proteins that actively transport antibiotics out of the bacterial cell, and their inhibition can restore the efficacy of existing antibiotics. mdpi.com While not directly demonstrated for this compound itself, this represents a plausible mechanism for related compounds.

A study on 4-benzylidene-2-methyl-oxazoline-5-one, a structurally similar compound, revealed both bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria. umz.ac.irumz.ac.ir This compound was also found to reduce the expression of the icaA gene in S. aureus, which is crucial for biofilm formation. umz.ac.irumz.ac.ir

Table 1: Antimicrobial Activity of a Structurally Related Compound

| Compound | Target Organism | Activity | Mechanism | Reference |

|---|---|---|---|---|

| 4-Benzylidene-2-methyl-oxazoline-5-one | S. aureus | Bacteriostatic, Bactericidal, Anti-biofilm | Reduction of icaA gene expression | umz.ac.ir, umz.ac.ir |

| 5-Benzylidene-4-oxazolidinones | MRSA | Biofilm Inhibition | Dose-dependent inhibition | nih.gov |

The 4H-3,1-benzothiazine scaffold has been identified as a promising framework for the development of novel antifungal agents. beilstein-journals.org Derivatives of 1,4-benzothiazine have been tested for their activity against Candida, with their efficacy being influenced by chemical characteristics such as the nature of substitutions on the benzothiazine nucleus. nih.gov

One interesting finding is that some 1,4-benzothiazine derivatives exhibit greater antifungal activity in vivo than in vitro. nih.gov This suggests that these compounds may be metabolized into more active forms within a biological system. nih.gov Furthermore, these compounds may also exert their antifungal effects through immunomodulatory activity, stimulating the host's immune response in conjunction with their direct antifungal action. nih.gov The synthesis of various substituted benzothiazines has been explored to evaluate their antifungal properties using methods like the agar (B569324) well diffusion technique. nih.gov

The anticancer potential of this compound derivatives has been a major focus of research. beilstein-journals.org These compounds have been shown to exhibit antiproliferative effects against various cancer cell lines. beilstein-journals.org

One of the key mechanisms underlying their anticancer activity is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation and survival. nih.gov For example, certain benzothiazine derivatives have been investigated for their ability to inhibit kinases like PIM1 kinase. researchgate.net Molecular docking studies have suggested that specific structural features, such as an alkyl spacer between a carboxyl group and the benzothiazine ring, are important for binding to the active site of this kinase. researchgate.net

Derivatives of the related benzodiazine structure have shown potent anticancer properties by inhibiting receptor tyrosine kinases such as VEGFR-2, which is involved in angiogenesis. nih.gov Some of these compounds have exhibited IC50 values in the micromolar and even nanomolar range against various cancer cell lines, including HepG2, HCT-116, and MCF-7. nih.gov

The cytotoxic effects of these compounds have been evaluated in numerous cancer cell lines. For instance, a study on 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities, showed IC50 values ranging from 9.38 μM to 22.73 μM against A-549 (lung cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer) cell lines. mdpi.com Similarly, 4H-benzo[d] researchgate.netresearchgate.netoxazines, another related class of compounds, displayed IC50 values from as low as 0.09 μM in SKBR-3 breast cancer cells. nih.gov

Table 2: Anticancer Activity of Benzothiazine and Related Derivatives

| Compound Class | Molecular Target | Cancer Cell Line(s) | IC50 Values | Reference |

|---|---|---|---|---|

| Benzothiazine derivative | PIM1 kinase | K562 (leukemia) | 36.82 μg/ml | researchgate.net |

| Phthalazine derivative (4f) | VEGFR-2 | HepG2, HCT-116, MCF-7 | 3.97 μM, 4.83 μM, 4.58 μM | nih.gov |

| Hydrazone derivative (1d) | Not specified | PC-3 (prostate) | 9.38 μM | mdpi.com |

| 4H-benzo[d] researchgate.netresearchgate.netoxazine | Not specified | SKBR-3 (breast) | 0.09 to 93.08 µM | nih.gov |

Some derivatives of 4H-3,1-benzothiazine have been noted for their potential neuroprotective activities. beilstein-journals.org While the specific mechanisms for this compound are not extensively detailed in the available literature, research on related compounds provides some insights. The neuroprotective effects of such compounds are often investigated in cellular models of neurotoxicity. These effects can include the attenuation of glutamate-induced excitotoxicity, a reduction in the release of lactate (B86563) dehydrogenase (LDH) which indicates cell damage, a decrease in the formation of reactive oxygen species (ROS), and the modulation of ion channel activity. Further research is required to specifically elucidate the neuroprotective mechanisms of this compound.

Enzyme Inhibition Mechanisms (e.g., Molecular Docking and Computational Studies)

While specific enzyme inhibition studies on this compound are not extensively documented, research on structurally similar heterocyclic systems provides significant insights into the probable mechanisms of action. Computational methods, particularly molecular docking, are pivotal in predicting how these molecules might interact with enzyme active sites.

Studies on novel 1,4-benzothiazine-3-one derivatives have demonstrated their potential as anticonvulsant agents, with molecular dynamics simulations on GABA-Aergic receptors helping to elucidate the binding and orientation of the compounds within the target's active site. nih.gov For instance, compound 4h, 4-(4-bromo-benzyl)-4H-benzo[b] rsc.orgimist.mathiazin-3(4H)-one, showed promising activity, which was supported by computational analysis. nih.gov Density Functional Theory (DFT) studies of these derivatives have been used to calculate reactivity descriptors like HOMO-LUMO energy gaps, which correlate with their biological activity. nih.gov

Similarly, investigations into pyrazolo-1,2-benzothiazine derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms revealed inhibitory potential at the micromolar level. beilstein-journals.org Molecular docking of thiazolidinone derivatives against the tyrosinase protein has shown that interactions with key histidine and other residues in the active site are crucial for their inhibitory effect. nih.gov These studies collectively suggest that the benzothiazine core acts as a crucial scaffold. The benzylidene substituent would be expected to form significant hydrophobic and π-stacking interactions within an enzyme's binding pocket, potentially enhancing affinity and selectivity. The nitrogen and sulfur heteroatoms are often key to forming coordination or hydrogen bonds with residues in an enzyme's catalytic domain. nih.govnih.gov

Table 1: Examples of Enzyme Inhibition by Benzothiazine-Related Compounds Note: The following data are for related benzothiazine derivatives, not this compound itself, and are presented to illustrate the inhibitory potential of the general scaffold.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,4-Benzothiazine-3-one derivatives | GABA-Aergic Receptors | Compound 4h showed promising anticonvulsant activity, confirmed by molecular dynamics. | nih.gov |

| Pyrazolo-1,2-benzothiazine derivatives | Carbonic Anhydrase (hCA IX) | Weak inhibition observed, with compound 7b showing a Ki of 72.9 μM. | beilstein-journals.org |

| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Mushroom Tyrosinase | Compound 5i showed excellent inhibition (IC50 = 3.17µM), acting as a non-competitive inhibitor. Docking showed interactions with key active site residues. | nih.gov |

Antioxidant Mechanisms (e.g., Radical Scavenging, Metal Chelation)

The antioxidant properties of benzothiazine derivatives are a significant area of investigation. These compounds can exert their effects through various mechanisms, most notably by scavenging free radicals or by chelating metal ions that catalyze the production of reactive oxygen species.

While direct studies on this compound are limited, research on related compounds provides a strong basis for its potential antioxidant activity. For example, the antioxidant capacity of (E)-N-(4-(dimethylamino)benzylidene)-4H-1,2,4-triazol-4-amine and its metal complexes was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. doaj.org This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. A copper(II) complex of a related Schiff base ligand demonstrated potent scavenging properties with an IC50 value of 1.97 ± 0.08 μg/mL. doaj.org The general 1,4-benzothiazine scaffold is also recognized for its antioxidant properties, contributing to its value in medicinal chemistry. nih.gov The mechanism is believed to involve the nitrogen and sulfur heteroatoms, which can stabilize radical species, thereby interrupting oxidative chain reactions.

DNA Binding Interactions

The ability of small molecules to interact with DNA is fundamental to the development of new therapeutic agents. The benzothiazine core has been identified as a novel motif for molecules that bind to DNA. mdpi.com

Other potential DNA binding modes for heterocyclic compounds include intercalation, where the planar aromatic part of the molecule inserts itself between the base pairs of the DNA helix, and electrostatic interactions with the negatively charged phosphate (B84403) backbone. scispace.com For instance, studies on 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine showed that both intercalation and electrostatic interactions could occur, depending on the concentration of the drug. scispace.com The planar structure of the this compound molecule suggests that it could also engage in such π-stacking interactions within DNA grooves or via intercalation.

Inhibition of Corrosion Processes (Adsorption Mechanisms)

Benzothiazine derivatives have proven to be effective corrosion inhibitors for metals like mild steel and carbon steel, particularly in aggressive acidic environments such as hydrochloric acid (HCl). imist.maresearchgate.net The primary mechanism of protection is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. imist.mamdpi.com

The efficiency of this inhibition is dependent on the concentration of the benzothiazine derivative, with higher concentrations leading to greater surface coverage and protection, reaching up to 98% effectiveness. imist.maresearchgate.net The adsorption process for 1,4-benzothiazine derivatives on steel surfaces has been shown to follow the Langmuir adsorption isotherm model. imist.maresearchgate.netimist.ma This model implies the formation of a monolayer of inhibitor on the metal surface.

The interaction involves both physical adsorption (physisorption) due to electrostatic forces and chemical adsorption (chemisorption). imist.mamdpi.com Chemisorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic rings of the benzothiazine molecule. These features allow the molecule to donate electrons to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate bonds. mdpi.com Quantum chemical calculations and molecular dynamics simulations support this mechanism, showing how these molecules orient themselves on the metal surface to maximize interaction and form a stable protective film. imist.ma These inhibitors are often classified as mixed-type, as they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.maimist.ma

Table 2: Corrosion Inhibition Performance of Benzothiazine Derivatives on Steel in HCl Note: This data represents the performance of related 1,4-benzothiazine derivatives to illustrate the principles of corrosion inhibition.

| Inhibitor Compound | Metal | Medium | Max. Inhibition Efficiency (%) | Adsorption Model | Reference |

|---|---|---|---|---|---|

| 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone (1,4-BT) | Mild Steel | 1 M HCl | ~98 | Langmuir | researchgate.net |

| Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] rsc.orgimist.mathiazine-3-carboxylate (EHBT) | Carbon Steel | 15 wt.% HCl | 98 | Langmuir | imist.maimist.ma |

| 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) | Carbon Steel | 15 wt.% HCl | 97 | Langmuir | imist.maimist.ma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.